molecular formula C7H10N2O2 B1422478 methyl N-(cyanomethyl)-N-cyclopropylcarbamate CAS No. 1251922-57-2

methyl N-(cyanomethyl)-N-cyclopropylcarbamate

Cat. No. B1422478
M. Wt: 154.17 g/mol
InChI Key: CTZBHUSJQJFDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(cyanomethyl)-N-cyclopropylcarbamate , also known as methyl cyanoacrylate (MCA) , is an organic compound with the following functional groups: a methyl ester, a nitrile, and an alkene. It appears as a colorless liquid with low viscosity . Its primary application lies in being the main component of cyanoacrylate glues .

Scientific Research Applications

  • Chromatographic Techniques in Pesticide Analysis Methyl N-(cyanomethyl)-N-cyclopropylcarbamate and similar compounds have been studied for their chromatographic separation and detection. For instance, a high-performance liquid chromatographic (HPLC) technique was developed for the determination of carbamate insecticides, which offers high resolution, sensitivity, and selectivity (Krause, 1979).

  • Structural Basis for Peptide Design Research involving N-methylated cyclic peptides, which includes compounds like methyl N-(cyanomethyl)-N-cyclopropylcarbamate, has been crucial in understanding the conformational properties of these molecules. Such studies aid in the design of cyclic peptides with distinct backbone conformations for medical applications (Chatterjee et al., 2006).

  • Protein Modification Techniques The use of reductive methylation involving compounds like methyl N-(cyanomethyl)-N-cyclopropylcarbamate has been shown to produce N-cyanomethyl by-products. These findings have implications in protein chemistry, particularly in the reversible modification of amino groups in proteins (Gidley & Sanders, 1982).

  • Synthesis and Biological Activity of Derivatives Studies on the synthesis of novel derivatives of compounds like methyl N-(cyanomethyl)-N-cyclopropylcarbamate have shown their potential in antimicrobial and cytotoxic applications. Such research is pivotal in developing new therapeutic agents (Noolvi et al., 2014).

  • Protective Group Chemistry The cyanomethyl unit, as found in methyl N-(cyanomethyl)-N-cyclopropylcarbamate, has been utilized as a protecting group for phenols, amines, and carbamates. This research is significant for synthetic chemistry, particularly in the development of drugs and other organic compounds (Benarab et al., 1993).

  • Pesticide Residue Analysis Methods for the analysis of N-methylcarbamate pesticides, such as methyl N-(cyanomethyl)-N-cyclopropylcarbamate, in food products like citrus fruits have been developed. This research is essential for ensuring food safety and monitoring environmental contamination (Goto et al., 2003).

Safety And Hazards

  • Exposure Limits :
    • Short-term exposure should not exceed 4 ppm (16 mg/m³) .

properties

IUPAC Name

methyl N-(cyanomethyl)-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)9(5-4-8)6-2-3-6/h6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZBHUSJQJFDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(CC#N)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(cyanomethyl)-N-cyclopropylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-(cyanomethyl)-N-cyclopropylcarbamate
Reactant of Route 2
Reactant of Route 2
methyl N-(cyanomethyl)-N-cyclopropylcarbamate
Reactant of Route 3
Reactant of Route 3
methyl N-(cyanomethyl)-N-cyclopropylcarbamate
Reactant of Route 4
Reactant of Route 4
methyl N-(cyanomethyl)-N-cyclopropylcarbamate
Reactant of Route 5
methyl N-(cyanomethyl)-N-cyclopropylcarbamate
Reactant of Route 6
methyl N-(cyanomethyl)-N-cyclopropylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.